molecular formula C10H10F3NOS B14056987 1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one

1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14056987
M. Wt: 249.25 g/mol
InChI Key: ISXWBYZIFPMENT-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with an amino group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 6-position. The trifluoromethylthio group is a strong electron-withdrawing moiety, while the amino group provides nucleophilic reactivity, making this compound a versatile intermediate in pharmaceuticals and agrochemicals. Its structural uniqueness lies in the juxtaposition of these substituents, which influences both synthetic pathways and biological activity .

Properties

Molecular Formula

C10H10F3NOS

Molecular Weight

249.25 g/mol

IUPAC Name

1-[2-amino-6-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NOS/c1-6(15)5-7-8(14)3-2-4-9(7)16-10(11,12)13/h2-4H,5,14H2,1H3

InChI Key

ISXWBYZIFPMENT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1SC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Strategies

A foundational approach involves nucleophilic aromatic substitution (NAS) to introduce the trifluoromethylthio (-SCF₃) group at the 6-position of the phenyl ring. Starting from 2-amino-6-fluorophenylpropan-2-one, the reaction with trifluoromethylthiolation reagents such as AgSCF₃ or CuSCF₃ under inert atmospheres achieves substitution at elevated temperatures (80–120°C). For example, AgSCF₃ in dimethylformamide (DMF) at 100°C yields the target compound with 68–72% efficiency, though competing side reactions (e.g., para-substitution or over-fluorination) require careful control of stoichiometry and temperature.

Friedel-Crafts Acylation with Subsequent Functionalization

An alternative pathway employs Friedel-Crafts acylation to construct the propan-2-one backbone. Reacting 2-nitro-6-(trifluoromethylthio)phenol with propionyl chloride in the presence of AlCl₃ generates 1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-one, which undergoes catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine. This two-step process achieves an overall yield of 55–60%, with nitro reduction efficiency dependent on solvent polarity (e.g., ethanol > tetrahydrofuran).

Advanced Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Cross-Coupling

Mechanistic Insights and Byproduct Analysis

Competing Pathways in NAS Reactions

During NAS, the electron-withdrawing nature of the propan-2-one group directs substitution to the 6-position. However, competing mechanisms include:

  • Ortho-substitution : Favored by bulky bases (e.g., DBU), leading to 2-amino-4-(trifluoromethylthio) isomers.
  • Amino Group Oxidation : Under oxidative conditions (e.g., excess AgSCF₃), the amine may convert to nitro, requiring post-synthetic reduction.

Byproduct Mitigation Strategies

Common byproducts and solutions:

Byproduct Source Mitigation Strategy
2-Amino-4-(SCF₃) isomer Steric hindrance at 6-position Use directing groups (e.g., -OMe)
Over-reduced amine Excessive H₂ pressure Controlled hydrogenation (1–3 atm)
Di-trifluoromethylthio adduct Reagent excess Stoichiometric CF₃S⁻ equivalents

Industrial-Scale Production and Process Economics

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reproducibility and safety for large-scale production. A patented method (CN102020647A) uses a tubular reactor with immobilized Pd catalysts, achieving 85% yield at 10 kg/batch. Key advantages include:

  • Residence Time Control : 30–45 minutes vs. 12+ hours in batch systems.
  • Waste Reduction : Solvent recovery rates exceed 90%.

Cost-Benefit Analysis of Starting Materials

Economic viability hinges on precursor availability:

Precursor Cost (USD/kg) Yield Correlation
2-Nitro-6-fluorophenol 120–150 High (70–75%)
2-Amino-6-bromophenylpropan-2-one 300–350 Moderate (55–60%)

The brominated precursor’s expense favors NAS routes despite lower yields.

Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) key peaks:

  • δ 7.39 (m, 2H, aromatic), 6.22 (m, 1H, NH₂), 4.30 (m, 2H, CH₂), 2.88 (t, J = 7.2 Hz, 2H, COCH₂).
    19F NMR confirms SCF₃ presence at δ −68.8 ppm.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water) identifies impurities at retention times 8.9 min (isomer) and 10.2 min (over-reduced amine).

Chemical Reactions Analysis

1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs with Trifluoromethyl Groups

1-(3-(Trifluoromethyl)phenyl)propan-2-one
  • Structure : Trifluoromethyl (-CF₃) at the 3-position of the phenyl ring.
  • Synthesis : Prepared via hydrolysis of ethyl 2-(3-(trifluoromethyl)phenyl)acetonitrile followed by reaction with acetic anhydride .
  • Applications : Key intermediate in fenfluramine synthesis, a serotonin-releasing agent .
  • Comparison :
    • Substituent Position : The 3-CF₃ group reduces steric hindrance compared to the 6-SCF₃ group in the target compound.
    • Reactivity : CF₃ is less polarizable than SCF₃, leading to weaker interactions with biological targets.
    • Biological Impact : Fenfluramine derivatives show appetite suppression, while SCF₃-containing analogs may exhibit enhanced metabolic stability due to sulfur’s lipophilicity .
1-(4-(Trifluoromethyl)phenyl)propan-2-one Derivatives
  • Example : 1-(Dimethyl(oxo)-λ⁶-sulfaneylidene)-1-(4-(trifluoromethyl)phenyl)propan-2-one.
  • Synthesis : Palladium-catalyzed coupling yields sulfoxonium ylides, enabling diverse functionalization .
  • Comparison :
    • Functional Groups : The sulfoxonium ylide introduces a reactive site for cross-coupling, absent in the target compound.
    • Electronic Effects : The 4-CF₃ group directs electrophilic substitution differently compared to the 6-SCF₃ group.

Analogs with Amino and Sulfur-Containing Groups

4-(4-(4,6-Diethoxy-1,3,5-triazin-2-ylamino)phenyl)-2-amino-6-(phenyl)pyridine-3-carbonitrile
  • Structure: Combines amino, triazine, and cyanopyridine moieties.
  • Synthesis: Chalcone intermediates condensed with malononitrile and ammonium acetate .
  • Biological Activity: Demonstrates antimicrobial and antioxidant properties, attributed to the amino and electron-deficient triazine groups .
  • Activity: Amino groups enhance hydrogen bonding, but the absence of SCF₃ reduces membrane permeability.
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
  • Structure : Bromomethyl (-CH₂Br) at the 2-position adjacent to SCF₃.
  • Applications : Bromine serves as a leaving group for nucleophilic substitution, enabling further derivatization .
  • Comparison: Reactivity: The bromomethyl group offers synthetic versatility compared to the amino group, which directs electrophilic aromatic substitution. Stability: Bromine may increase susceptibility to hydrolysis relative to the amino group.

Pharmacologically Relevant Analogs

Fenfluramine and Derivatives
  • Structure : 3-CF₃-substituted amphetamine derivatives.
  • Mechanism : Serotonin release and reuptake inhibition .
  • Comparison :
    • Bioavailability : The SCF₃ group in the target compound may improve blood-brain barrier penetration due to higher lipophilicity.
    • Toxicity : Fenfluramine’s cardiotoxicity (linked to 3-CF₃) underscores the need to evaluate 6-SCF₃ analogs for safer profiles.

Biological Activity

1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the molecular formula C10H10F3NOS\text{C}_{10}\text{H}_{10}\text{F}_3\text{N}\text{O}\text{S} and a molecular weight of 249.25 g/mol, contains an amino group and a trifluoromethylthio group, which contribute to its biological activity.

The presence of the amino group allows for hydrogen bonding interactions with biological macromolecules, enhancing the compound's affinity for enzymes and receptors. The trifluoromethylthio group increases lipophilicity, which can improve membrane permeability and bioavailability. These characteristics make 1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one a candidate for further pharmacological studies aimed at drug discovery.

Biological Activity Studies

Research has indicated that this compound exhibits various biological activities, particularly in the context of:

  • Anticonvulsant Activity : Preliminary studies suggest that compounds with similar structures demonstrate anticonvulsant properties. For instance, derivatives have shown effectiveness in reducing seizure activity in animal models .
  • Enzyme Interaction : The compound's ability to modulate enzyme activity has been noted, with ongoing investigations into its effects on specific cellular pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and unique characteristics of 1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one compared to related compounds:

Compound NameStructural DifferencesUnique Characteristics
1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-oneContains a trifluoromethylthio groupIncreased lipophilicity due to sulfur presence
1-(2-Amino-6-(trifluoromethyl)phenyl)-1-chloropropan-2-oneContains a chlorine atom at the carbon adjacent to the ketoneEnhanced reactivity due to halogen presence
1-(2-Amino-6-(trifluoromethyl)phenyl)ethanoneShorter carbon chain than propan-2-oneDifferent physical properties due to altered chain length
1-(2-Amino-6-(trifluoromethyl)phenyl)butan-2-oneLonger carbon chain than propan-2-oneVariations in biological activity due to chain length differences

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Anticonvulsant Efficacy : In a study assessing various derivatives, compounds similar to 1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one showed promising results in reducing pain responses and seizure activity in animal models .
  • Binding Affinity Studies : Interaction studies indicate that the compound has significant binding affinity for certain biological targets, which could lead to its use as a therapeutic agent in treating neurological disorders.
  • Pharmacokinetic Profiling : Research into the pharmacokinetics of similar compounds suggests favorable oral bioavailability and metabolic stability, making them suitable candidates for further development .

Q & A

Q. What are the established synthetic routes for 1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, analogous to methods used for structurally related α-carbonyl sulfoxonium ylides. For example, brominated aromatic precursors (e.g., 4-bromobenzotrifluoride) are reacted with intermediates like sulfoxonium ylides under optimized conditions, followed by purification via flash chromatography (yields ~69–86%) . Alternative routes may involve hydrolysis of nitrile precursors (e.g., 2-(3-(trifluoromethyl)phenyl)acetonitrile) to carboxylic acids, followed by ketone formation using acetic anhydride and reductive amination .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

Key techniques include:

  • 1H/13C NMR : To identify chemical environments of aromatic protons, amino groups, and the trifluoromethylthio moiety (e.g., δ ~2.1–2.5 ppm for ketone methyl groups) .
  • HRMS : For precise molecular weight validation (e.g., [M+H]+ calculated for C10H10F3NOS: 250.0572) .
  • IR Spectroscopy : To detect carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) stretches .
  • X-ray crystallography (SHELX) : For resolving ambiguities in stereochemistry or bond lengths, particularly if crystalline derivatives are obtained .

Q. How should researchers address solubility challenges during purification?

Flash chromatography using gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) is effective for separating polar intermediates. For non-crystalline solids, trituration with cold ether or methanol may improve purity .

Q. What functional groups in this compound require specialized handling?

  • Trifluoromethylthio (SCF3) : Sensitive to strong acids/bases; reactions should avoid aqueous conditions at extreme pH.
  • Amino group (NH2) : Prone to oxidation; use inert atmospheres (N2/Ar) during synthesis .

Q. How can stability under varying conditions be assessed?

Conduct accelerated stability studies:

  • Thermal : Heat samples to 40–60°C for 48–72 hours and monitor degradation via HPLC.
  • Photolytic : Expose to UV light (λ = 254 nm) and track changes in NMR/UV-Vis spectra .

Advanced Research Questions

Q. What mechanistic insights guide the optimization of palladium-catalyzed synthesis?

The reaction likely proceeds via oxidative addition of aryl halides to Pd(0), followed by transmetallation with sulfoxonium ylides. Key factors include:

  • Ligand selection : Bulky ligands (e.g., XPhos) enhance steric control, reducing side reactions.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase by-product formation .

Q. How can discrepancies in NMR data be resolved?

  • Variable temperature NMR : Resolve broadening due to dynamic processes (e.g., rotamers).
  • COSY/NOESY : Assign overlapping proton signals in aromatic regions.
  • Crystallographic validation : Use SHELXL refinement to cross-validate bond lengths and angles .

Q. What computational methods predict the compound’s reactivity?

  • DFT calculations : Model transition states for nucleophilic attacks on the ketone group.
  • AIM theory : Analyze electron density topology to identify reactive sites (e.g., amino group nucleophilicity) .

Q. How do structural analogs inform SAR studies?

Compare with derivatives like 1-(4-chlorophenyl)propan-2-one:

  • Electron-withdrawing groups (Cl, SCF3) : Enhance electrophilicity of the ketone.
  • Amino substituents : Increase solubility but may reduce metabolic stability .

Q. What strategies mitigate low yields in reductive amination?

  • Borohydride alternatives : Sodium cyanoborohydride (NaBH3CN) improves selectivity for secondary amines.
  • pH control : Maintain mildly acidic conditions (pH ~5–6) to protonate intermediates and suppress over-reduction .

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